4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
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Overview
Description
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzyl halide.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry techniques can also be employed to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or electrical conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridine-containing molecules.
Mechanism of Action
The mechanism of action of 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the azetidine moiety can modulate the compound’s overall conformation and reactivity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenyl)pyridine: This compound shares the difluorophenyl and pyridine moieties but lacks the azetidine ring.
4-(2,6-Difluorophenyl)pyridine: Similar to the target compound but with a different substitution pattern on the pyridine ring.
Uniqueness
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is unique due to the presence of the azetidine ring, which can impart distinct chemical and biological properties. The combination of the difluorophenyl group with the azetidine and pyridine moieties creates a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
4-[1-[(2,6-difluorophenyl)methyl]azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-14-2-1-3-15(17)13(14)10-19-8-12(9-19)20-11-4-6-18-7-5-11/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWXODALYVJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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